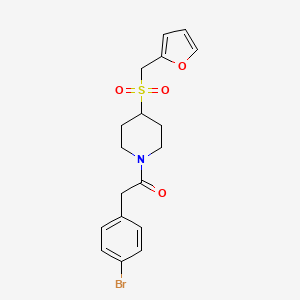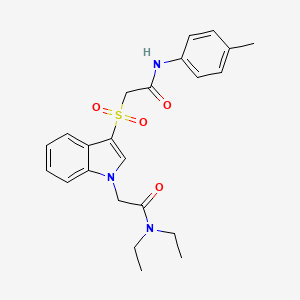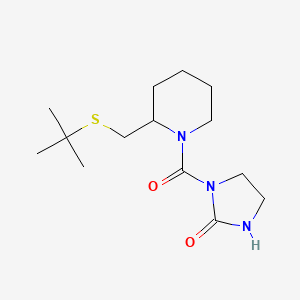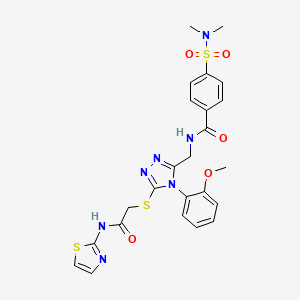
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine, also known as Compound X, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Synthesis and In Vivo Studies : A study by Lee et al. (2000) described the synthesis of a 4-fluorobenzyl piperidine derivative for in vivo studies of acetylcholinesterase, indicating its potential in biological research despite limited suitability for certain applications.
5-HT2A Receptor Selectivity
- Ligand Selectivity for 5-HT2A Receptor : Research by Wang et al. (2001) on 4-piperidinylthioether and sulfone derivatives of 4-[1-hydroxy-1-(2,3-dimethoxyphenyl) methyl]-N-2-(4-fluorophenylethyl) piperidine showed high selectivity for the 5-HT2A receptor, underlining the importance of these compounds in neuropharmacological studies.
Orexin Receptor Antagonism
- Role in Binge Eating Disorders : A study on orexin receptors by Piccoli et al. (2012) examined compounds including a piperidinyl derivative, highlighting its significance in understanding and potentially treating compulsive food consumption and eating disorders.
Corrosion Inhibition Research
- Quantum Chemical and Simulation Studies : Kaya et al. (2016) explored the use of piperidine derivatives in the context of corrosion inhibition on iron surfaces, demonstrating the utility of these compounds in industrial applications related to metal preservation. See the study.
Na+/H+ Antiporter Inhibition
- Cardiac Ischemia and Reperfusion : Baumgarth et al. (1997) investigated benzoylguanidines, including 4-fluoro-2-methylbenzoic acids, as Na+/H+ exchanger inhibitors, showing potential therapeutic applications in acute myocardial infarction treatment. See the study.
Antimicrobial Activity in Agriculture
- Rice Bacterial Leaf Blight Treatment : Shi et al. (2015) demonstrated that sulfone derivatives containing 1,3,4-oxadiazole moieties, including 4-fluorobenzyl variants, have substantial antibacterial activities against rice bacterial leaf blight. See the study.
Synthesis and Characterization
- Various Chemical Syntheses : Multiple studies, such as those by Aziz‐ur‐Rehman et al. (2017) and Makki et al. (2016), have focused on synthesizing and characterizing various piperidine derivatives, contributing to a broader understanding of their chemical properties and potential applications.
Biological Evaluation and Drug Development
- Anticancer and Antitumor Activities : Research like that by Yao et al. (2018) and Rehman et al. (2018) have explored the potential of piperidine derivatives in cancer treatment, highlighting their significance in the development of novel therapeutics.
Propriétés
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO5S/c1-27-21-11-19(12-22(13-21)28-2)15-29-14-17-7-9-24(10-8-17)30(25,26)16-18-3-5-20(23)6-4-18/h3-6,11-13,17H,7-10,14-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBBNEZXEPCFRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2405225.png)

![4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine](/img/structure/B2405230.png)
![6-Chloro-N-[(3-hydroxythiolan-3-YL)methyl]pyridine-3-carboxamide](/img/structure/B2405232.png)
![2-fluoro-N-[(1-hydroxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2405235.png)
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)

![2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]propan-2-amine hydrochloride](/img/structure/B2405239.png)
